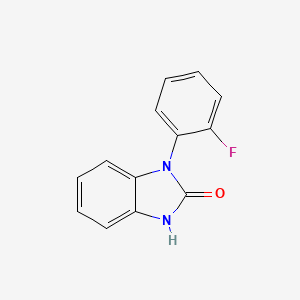

1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

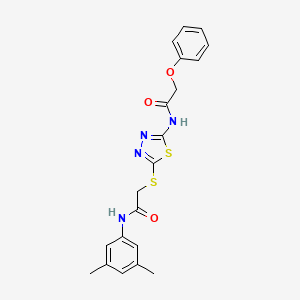

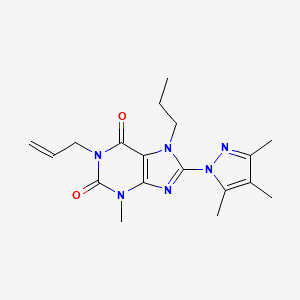

1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the benzodiazepine family. It is commonly referred to as F-Phenibut, and it has been the subject of scientific research due to its potential therapeutic properties. This compound is a derivative of the neurotransmitter GABA (gamma-aminobutyric acid) and has been shown to have anxiolytic, nootropic, and sedative effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

1-(2-Fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one and its derivatives have been extensively researched for their antitumor properties. The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has shown potent cytotoxicity in vitro, particularly against sensitive human breast cancer cell lines, while displaying minimal activity against nonmalignant cells. These compounds exhibit a biphasic dose-response relationship, with certain fluorinated derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole being highlighted for their broad-spectrum antitumor activity and are the focus of pharmaceutical development (Hutchinson et al., 2001).

Prodrug Development for Enhanced Bioavailability

To address the challenges posed by the lipophilicity of these benzothiazoles, amino acid conjugation strategies have been employed to create water-soluble prodrugs. These prodrugs rapidly revert to their parent amine in vivo, maintaining the cytotoxic activity against tumor cell lines and exhibiting manageable side effects in preclinical models. This approach has improved the bioavailability and therapeutic potential of these compounds, with lysylamide prodrugs of fluorobenzothiazoles being considered for clinical evaluation (Bradshaw et al., 2002).

Mechanism of Action and DNA Interaction

The antitumor mechanism of these benzothiazoles involves the induction of cytochrome P450 CYP1A1, crucial for their specificity and activity. Studies have shown that these compounds can generate DNA adducts in sensitive tumor cells both in vitro and in vivo, indicating a direct interaction with DNA as part of their cytotoxic mechanism. This interaction and the resultant DNA damage are significant factors in their antitumor efficacy, distinguishing sensitive tumors from resistant ones (Leong et al., 2003).

Fluorescence Sensing and Imaging Applications

Beyond their antitumor applications, derivatives of this compound have been explored for their potential in fluorescence sensing and imaging. Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole have shown sensitivity to pH changes and selectivity for metal cations, making them suitable for developing fluorescent probes. This application leverages the high acidity and unique electronic structure of these compounds, offering potential in various biochemical and medical imaging contexts (Tanaka et al., 2001).

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13(16)17/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIICLLACJBFIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)

![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)

methanone](/img/structure/B2583884.png)